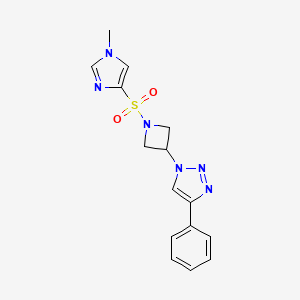
1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C15H16N6O2S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a complex organic molecule that combines several structural motifs known for their biological activity. This article explores its potential biological activities, synthesis methods, and comparative analysis with structurally related compounds.
Structural Overview
The compound features:
- A triazole ring , which is often associated with a variety of biological activities including antimicrobial and anticancer properties.
- An imidazole moiety , known for its role in various biological systems and potential therapeutic applications.
- A sulfonyl azetidine structure , which may enhance the compound's pharmacological profile.
Potential Biological Activities
Research indicates that compounds containing triazole and imidazole rings exhibit a range of biological activities. The specific compound under consideration may share similar therapeutic effects due to these structural components.
Antimicrobial Activity
Triazoles are widely recognized for their antimicrobial properties . Preliminary studies suggest that the presence of the imidazole and azetidine functionalities could enhance the antimicrobial efficacy of this compound.
Anticancer Properties
Triazole derivatives have been studied for their anticancer potential . The unique combination of the triazole ring with other heterocycles in this compound suggests possible activity against various cancer cell lines.
Other Biological Activities
The compound's unique structure may also lead to:
- Antifungal activity : Similar compounds have shown effectiveness against fungal pathogens.
- Antiviral properties : Some triazoles are known to inhibit viral replication.
Synthesis
The synthesis of this compound can be approached through established methods for creating triazoles and related heterocycles. A typical synthetic route may involve:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the imidazole and sulfonyl groups via nucleophilic substitution reactions.
Comparative Analysis
To better understand the potential of this compound, we can compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-1H-imidazole | Imidazole ring | Antimicrobial |
| 4-Azido phenol | Phenolic structure | Antifungal |
| 5-Acetylamino-1H-triazole | Triazole ring | Anticancer |
| 1-(4-Aminophenyl)-1H-triazole | Aminophenyl group | Antiviral |
The unique combination in This compound may offer distinct pharmacological properties compared to these similar compounds.
Properties
IUPAC Name |
1-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]-4-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-19-10-15(16-11-19)24(22,23)20-7-13(8-20)21-9-14(17-18-21)12-5-3-2-4-6-12/h2-6,9-11,13H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUJGBJPKWWDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














